

5-Fluoro-1-indanone chemical properties and structure

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5-Fluoro-1-indanone: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Properties, Structure, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Fluoro-1-indanone** is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique properties, conferred by the presence of a fluorine atom, make it a valuable intermediate in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] This technical guide provides a detailed overview of the chemical and physical properties, structural information, and experimental protocols related to **5-Fluoro-1-indanone**.

Chemical and Physical Properties

The key physicochemical properties of **5-Fluoro-1-indanone** are summarized in the table below, providing a comprehensive overview for laboratory use and computational modeling.



Property	Value	Source
Molecular Formula	C ₉ H ₇ FO	[1][2][3]
Molecular Weight	150.15 g/mol	[1][4][5]
Appearance	White to yellow crystalline powder or solid	[1][3][6]
Melting Point	38-40 °C	[2][7]
Boiling Point	113-114 °C	[2][7]
92-93 °C at 3.0 mmHg	[8]	
Density	1.216 g/mL at 25 °C	[2][7]
Solubility in Water	Insoluble	[2][3][8]
Flash Point	113 °C (235.4 °F) - closed cup	[7]
Refractive Index	1.560	[3]

Structural Information

The structural details of **5-Fluoro-1-indanone** are fundamental to understanding its reactivity and application in synthesis.

Identifier	Value	Source
IUPAC Name	5-fluoro-2,3-dihydroinden-1- one	[5]
CAS Number	700-84-5	[2]
SMILES String	Fc1ccc2C(=O)CCc2c1	[7]
InChI Key	WVPPBVAMKNQXJA- UHFFFAOYSA-N	[4][5]

Experimental Protocols



Synthesis of 5-Fluoro-1-indanone

A common method for the synthesis of **5-Fluoro-1-indanone** involves the cyclization of 3-(3-Fluorophenyl)propanoic acid.[4]

Materials:

- 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol)[4]
- Chlorosulfonic acid (20 mL)[4]
- Silica gel for column chromatography[4]
- Ethyl acetate[4]
- Hexane[4]

Procedure:

- The cyclization of 3-(3-Fluorophenyl)propanoic acid is achieved using chlorosulfonic acid to yield the crude product.[4]
- The crude product is then purified by column chromatography on silica gel.[4]
- The elution is performed using a solvent system of 10% ethyl acetate in hexane.[4]
- This process affords 1.2 g of 5-Fluoro-1-indanone, which corresponds to a yield of 70.5%.

Another reported method involves the reaction of 1-indanone with hydrogen fluoride under acidic catalysis, typically conducted at low temperatures in an inert atmosphere.[2]

Synthesis Workflow of **5-Fluoro-1-indanone**

Analytical Characterization

The structural confirmation and purity assessment of **5-Fluoro-1-indanone** are typically performed using standard spectroscopic techniques.



Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR spectra for **5-Fluoro-1-indanone** are available in public databases and from commercial suppliers.[5] These spectra are crucial for confirming the arrangement of protons in the molecule.

Infrared (IR) Spectroscopy:

 FTIR and ATR-IR spectra have been recorded for 5-Fluoro-1-indanone and are accessible through various chemical databases.[5] The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) group, a characteristic feature of ketones.

Mass Spectrometry (MS):

Mass spectrometry data is available through resources such as the NIST Mass Spectrometry
Data Center.[5] This data is used to determine the molecular weight and fragmentation
pattern of the compound, further confirming its identity.

Applications in Research and Development

5-Fluoro-1-indanone is a key intermediate in the synthesis of various biologically active molecules.[1]

- It has been utilized in the preparation of precursors for thiosemicarbazones, which have been investigated as potential anti-Trypanosoma cruzi agents.[9][10]
- The compound also serves as a starting material in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.[9][10]
- Its role as a building block in medicinal chemistry is significant, particularly in the
 development of compounds with potential anti-inflammatory and anti-cancer properties.[1]
 The introduction of fluorine can enhance the metabolic stability and bioactivity of drug
 candidates.[1]

Safety and Handling



5-Fluoro-1-indanone is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[5][7]
- Skin Irritation: Causes skin irritation (Skin Irrit. 2).[5][7]
- Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[5][7]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3).[7][11]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] A dust mask (type N95 or equivalent) is also recommended.[7]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.
- Storage: Store in a well-ventilated place and keep the container tightly closed.[11]
 Recommended storage is in a refrigerator.[3]

In case of exposure, it is crucial to follow standard first-aid measures and seek medical advice. [2][11] For instance, in case of eye contact, rinse immediately with plenty of water.[2] If inhaled, move the person to fresh air.[11]

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